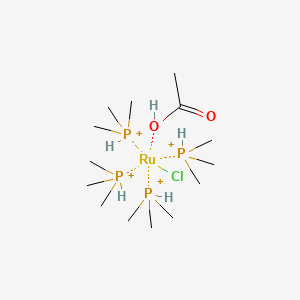
Acetic acid;chlororuthenium;trimethylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;chlororuthenium;trimethylphosphanium is a complex compound that combines the properties of acetic acid, chlororuthenium, and trimethylphosphanium. Each of these components contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;chlororuthenium;trimethylphosphanium typically involves the reaction of chlororuthenium complexes with trimethylphosphanium salts in the presence of acetic acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Safety measures are crucial due to the potential hazards associated with handling chlororuthenium and other reactive chemicals.
化学反応の分析
Types of Reactions
Acetic acid;chlororuthenium;trimethylphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, oxidation may yield ruthenium oxides, while reduction could produce lower oxidation state ruthenium complexes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Acetic acid;chlororuthenium;trimethylphosphanium has diverse applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules.
Biology: It can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer agents, is ongoing.
Industry: The compound’s catalytic properties make it valuable in industrial processes, including polymerization and fine chemical production.
作用機序
The mechanism of action of acetic acid;chlororuthenium;trimethylphosphanium involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form bonds with various ligands, influencing the reactivity and stability of the compound. Pathways involved in its action may include electron transfer, ligand exchange, and activation of substrates for catalytic reactions.
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Chlororuthenium complexes: Various chlororuthenium compounds with different ligands and oxidation states.
Trimethylphosphanium salts: Phosphorus-containing compounds used in organic synthesis and catalysis.
Uniqueness
Acetic acid;chlororuthenium;trimethylphosphanium is unique due to the combination of properties from its constituent components. The presence of both ruthenium and phosphorus elements allows for versatile reactivity and catalytic potential, distinguishing it from simpler compounds like acetic acid or individual chlororuthenium complexes.
特性
分子式 |
C14H44ClO2P4Ru+4 |
|---|---|
分子量 |
504.9 g/mol |
IUPAC名 |
acetic acid;chlororuthenium;trimethylphosphanium |
InChI |
InChI=1S/4C3H9P.C2H4O2.ClH.Ru/c4*1-4(2)3;1-2(3)4;;/h4*1-3H3;1H3,(H,3,4);1H;/q;;;;;;+1/p+3 |
InChIキー |
ZFYDWOCBCWZINL-UHFFFAOYSA-Q |
正規SMILES |
CC(=O)O.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.Cl[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


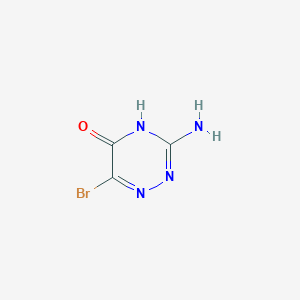
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094913.png)
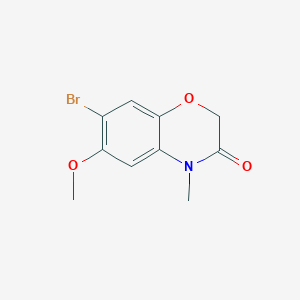
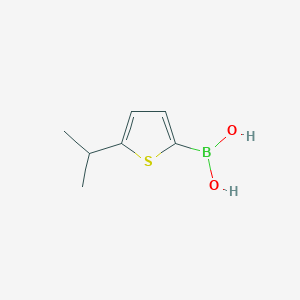


![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14094939.png)
![3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14094946.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094947.png)
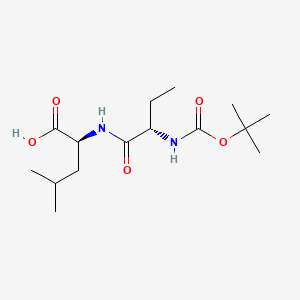
![4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine](/img/structure/B14094953.png)
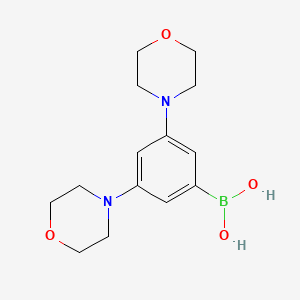
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094963.png)
![2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094965.png)
